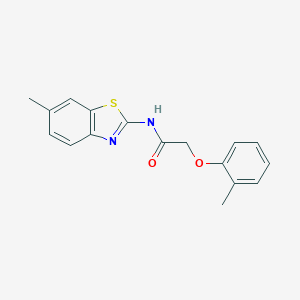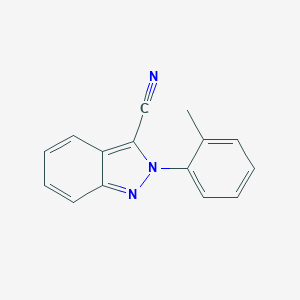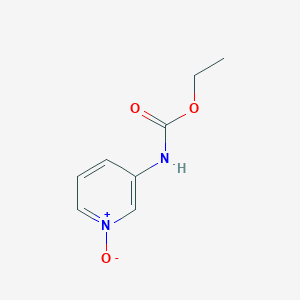
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. This compound has been classified as a Schedule I drug by the United States Drug Enforcement Administration due to its potential for abuse and addiction. Despite its legal status, MDPV has been used as a recreational drug and has been associated with several adverse effects, including psychosis, seizures, and even death. However, beyond its recreational use, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine acts primarily as a reuptake inhibitor of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. By blocking the reuptake of these neurotransmitters, this compound increases their levels in the brain, leading to a stimulation of the central nervous system. This stimulation can lead to several physiological and behavioral effects, including increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. In addition to its effects on neurotransmitter reuptake, this compound has been shown to increase the release of dopamine and norepinephrine from nerve terminals. This increased release can lead to a further stimulation of the central nervous system, leading to a range of physiological and behavioral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine has several advantages as a research tool, including its potent activity as a reuptake inhibitor of monoamine neurotransmitters. However, its use in laboratory experiments is limited by its potential for abuse and addiction. Due to its legal status, this compound is difficult to obtain and is subject to strict regulations regarding its handling and storage.
Direcciones Futuras
There are several potential future directions for research on 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine. One area of interest is its potential as a treatment for addiction to other drugs, including cocaine and methamphetamine. This compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a therapeutic agent for addiction. Additionally, further research is needed to understand the long-term effects of this compound on the brain and behavior, including its potential for neurotoxicity and addiction liability. Overall, this compound represents a promising area of research for the development of new treatments for a range of psychiatric and neurological disorders.
Métodos De Síntesis
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine is synthesized through a multi-step process involving the reaction of piperidine with 3,4-methylenedioxyphenylpropan-2-one. The resulting product is then subjected to further chemical modifications, including the addition of a carbonyl group and the substitution of a methyl group on the piperidine ring. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-methylpiperidine has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for depression and anxiety disorders. Studies have shown that this compound acts as a potent inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood and emotions. By blocking the reuptake of these neurotransmitters, this compound can increase their levels in the brain, leading to a reduction in symptoms of depression and anxiety.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H17NO3/c1-10-4-6-15(7-5-10)14(16)11-2-3-12-13(8-11)18-9-17-12/h2-3,8,10H,4-7,9H2,1H3 |
Clave InChI |
NHLGLJRTKOZKDL-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 |
Solubilidad |
36.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)
![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)



![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)




